molecular formula C7H5Cl2N3 B1432742 3,5-Dichloro-6-ethylpyrazine-2-carbonitrile CAS No. 1254055-46-3

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile

Cat. No.: B1432742
CAS No.: 1254055-46-3
M. Wt: 202.04 g/mol
InChI Key: BOMIYODDZMTKBX-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5Cl2N3 and its molecular weight is 202.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3,5-Dichloro-6-ethylpyrazine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical balance within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to altered gene expression profiles. This disruption can result in changes in cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further affecting cellular function. The compound’s ability to inhibit cytochrome P450 enzymes is a key aspect of its molecular mechanism, as it alters the metabolism of various substrates within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in research settings .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can alter the metabolism of other compounds and affect overall metabolic balance. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within the cell. These transport mechanisms can affect the compound’s efficacy and impact on cellular function, highlighting the importance of understanding its transport and distribution dynamics .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its biochemical properties and effects .

Properties

IUPAC Name

3,5-dichloro-6-ethylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-2-4-6(8)12-7(9)5(3-10)11-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMIYODDZMTKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 g) and DMF (15 mL), thionyl chloride (1 mL) was added at room temperature and stirred for 20 minutes. The reaction liquid was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane) to give 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (608 mg) as a slightly yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.